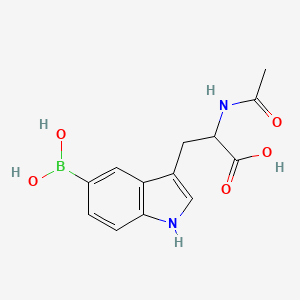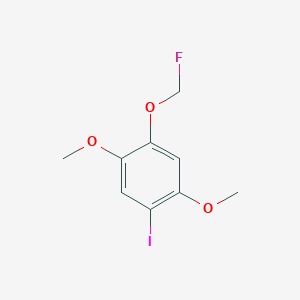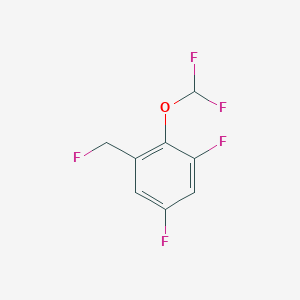
(S)-4-(Morpholin-3-ylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(Morpholin-3-ylmethyl)phenol is a chiral compound that features a morpholine ring attached to a phenol group via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Morpholin-3-ylmethyl)phenol typically involves the reaction of 4-hydroxybenzaldehyde with (S)-3-morpholinomethanol under acidic conditions. The reaction proceeds through a condensation mechanism, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(Morpholin-3-ylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitrating agents in the presence of catalysts.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
(S)-4-(Morpholin-3-ylmethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of (S)-4-(Morpholin-3-ylmethyl)phenol involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The phenol group can form hydrogen bonds, while the morpholine ring can engage in hydrophobic interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (S)-Morpholin-3-ylmethanol
- (S)-Methyl-morpholin-3-ylmethyl-amine
- (S)-3-(Morpholin-3-yl)propan-1-ol hydrochloride
Uniqueness
(S)-4-(Morpholin-3-ylmethyl)phenol is unique due to the presence of both a phenol group and a morpholine ring, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-[[(3S)-morpholin-3-yl]methyl]phenol |
InChI |
InChI=1S/C11H15NO2/c13-11-3-1-9(2-4-11)7-10-8-14-6-5-12-10/h1-4,10,12-13H,5-8H2/t10-/m0/s1 |
InChI Key |
PPQSQPXAIUFBRQ-JTQLQIEISA-N |
Isomeric SMILES |
C1COC[C@@H](N1)CC2=CC=C(C=C2)O |
Canonical SMILES |
C1COCC(N1)CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


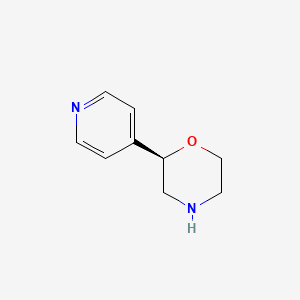
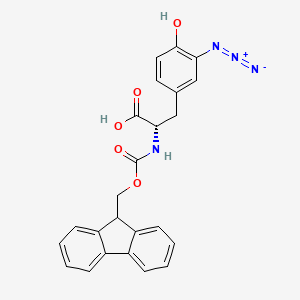
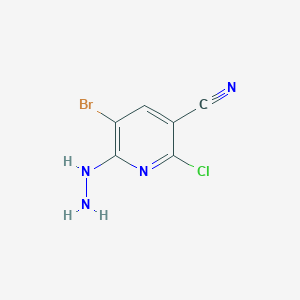
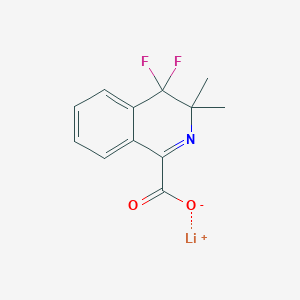
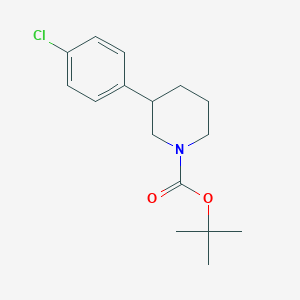
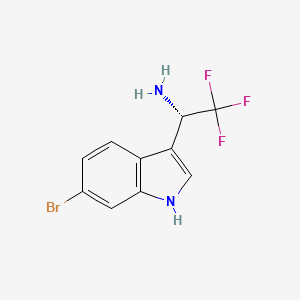
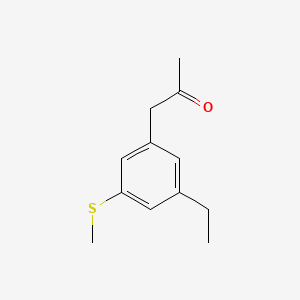

![5,7-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride](/img/structure/B14038569.png)
![8-(Trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14038574.png)
